molecular formula C27H30N2O B10779194 Phenylacetyl Fentanyl

Phenylacetyl Fentanyl

Cat. No. B10779194
M. Wt: 398.5 g/mol
InChI Key: QIGINNCOUQLAIF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of phenylacetyl fentanyl (hydrochloride) involves a multi-step process that is similar to the synthesis of fentanyl and its analogs. The general synthetic route includes the following steps :

    N-Phenethyl-4-piperidone (NPP) Formation: This is the initial step where N-phenethyl-4-piperidone is synthesized.

    Reductive Amination: NPP undergoes reductive amination with aniline to form 4-anilino-N-phenethylpiperidine (ANPP).

    Acylation: ANPP is then acylated with phenylacetyl chloride to produce this compound.

    Hydrochloride Salt Formation: Finally, the free base of this compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods typically involve optimization of these steps to achieve high yields and purity. The process may include the use of various catalysts and solvents to enhance reaction efficiency and product isolation .

Chemical Reactions Analysis

Phenylacetyl fentanyl (hydrochloride) undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.

    Substitution: Nucleophilic substitution reactions can occur at the phenylacetyl group, leading to the formation of substituted derivatives.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, breaking down into its constituent parts.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions include various analogs and derivatives of this compound, which may have different pharmacological properties.

Comparison with Similar Compounds

Phenylacetyl fentanyl (hydrochloride) is similar to other fentanyl analogs, such as acetylfentanyl, acrylfentanyl, and furanylfentanyl . it has unique structural features that differentiate it from these compounds:

    Acetylfentanyl: Contains an acetyl group instead of a phenylacetyl group.

    Acrylfentanyl: Contains an acryl group, which imparts different pharmacological properties.

    Furanylfentanyl: Contains a furan ring, which affects its binding affinity and potency.

The uniqueness of this compound lies in its phenylacetyl group, which influences its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for research and forensic applications .

properties

Molecular Formula

C27H30N2O

Molecular Weight

398.5 g/mol

IUPAC Name

N,2-diphenyl-N-[1-(2-phenylethyl)piperidin-4-yl]acetamide

InChI

InChI=1S/C27H30N2O/c30-27(22-24-12-6-2-7-13-24)29(25-14-8-3-9-15-25)26-17-20-28(21-18-26)19-16-23-10-4-1-5-11-23/h1-15,26H,16-22H2

InChI Key

QIGINNCOUQLAIF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N(C2=CC=CC=C2)C(=O)CC3=CC=CC=C3)CCC4=CC=CC=C4

Origin of Product

United States

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